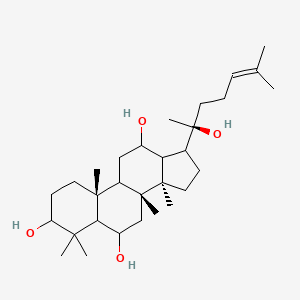

3-keto-20(S)-Protopanaxatriol

Beschreibung

Eigenschaften

IUPAC Name |

(8R,10R,14R)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBCKBYTHZQGZ-QFBBNHBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Dammarane Type Triterpenoids and Ginsenoside Metabolism

Ginsenosides (B1230088), the saponins (B1172615) found in Panax species, are broadly categorized based on their aglycone, or non-sugar, structures. nih.govtaylorandfrancis.com The two principal classifications are protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types. nih.govfrontiersin.org These classifications are determined by the presence or absence of a hydroxyl group at the C-6 position of the dammarane (B1241002) skeleton. nih.gov 3-keto-20(S)-protopanaxatriol belongs to the protopanaxatriol family, which is characterized by a dammarane core structure. nih.govmdpi.com This tetracyclic triterpenoid (B12794562) structure is the foundational scaffold for a multitude of ginsenosides. taylorandfrancis.commdpi.com

The journey from the major ginsenosides present in raw ginseng to their more bioactive, absorbable forms is a process of metabolic transformation, often carried out by intestinal microflora. tandfonline.comd-nb.info This biotransformation typically involves deglycosylation—the removal of sugar moieties—and other structural modifications. tandfonline.com For instance, the major protopanaxatriol-type ginsenoside, ginsenoside-Rg1, can be metabolized into various compounds, including 20(S)-protopanaxatriol and subsequently, 3-oxo-20(S)-protopanaxatriol, which is another name for 3-keto-20(S)-protopanaxatriol. tandfonline.comtandfonline.com This metabolic cascade highlights the role of 3-keto-20(S)-protopanaxatriol as a downstream metabolite, a product of the body's interaction with the primary constituents of ginseng. The transformation often involves ketonization at the C-3 position, a key reaction that distinguishes this compound from its precursors. tandfonline.comtandfonline.com

Table 1: Key Compounds in the Ginsenoside Rg1 Metabolic Pathway

| Compound Name | Classification | Role in Pathway |

|---|---|---|

| Ginsenoside-Rg1 | Protopanaxatriol-type ginsenoside | Major precursor ginsenoside tandfonline.com |

| 20(S)-protopanaxatriol | Protopanaxatriol aglycone | Intermediate metabolite of Ginsenoside-Rg1 tandfonline.com |

| 3-keto-20(S)-protopanaxatriol | Ketonized protopanaxatriol | Downstream metabolite of 20(S)-protopanaxatriol tandfonline.com |

Significance As a Subject of Academic Investigation

Endogenous Biosynthesis Pathways Leading to Protopanaxatriol Scaffolds

The journey to the protopanaxatriol (PPT) scaffold begins with the universal precursor of terpenoids, 2,3-oxidosqualene (B107256), which is synthesized via the mevalonate (B85504) (MVA) pathway. koreascience.krnih.gov In Panax ginseng, the biosynthesis of the core dammarane (B1241002) structure is a multi-step enzymatic process.

First, the enzyme dammarenediol-II synthase catalyzes the cyclization of 2,3-oxidosqualene to form the foundational triterpene aglycone, dammarenediol-II. shimadzu.com.cnmdpi.com This molecule then undergoes a series of specific hydroxylations by cytochrome P450 (CYP450) enzymes.

The key steps leading to the protopanaxatriol scaffold are:

Formation of Protopanaxadiol (B1677965) (PPD): The enzyme protopanaxadiol synthase, identified as the cytochrome P450 CYP716A47, hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol. shimadzu.com.cnmdpi.comfrontiersin.org

Formation of Protopanaxatriol (PPT): Subsequently, another CYP450 enzyme, protopanaxatriol synthase, acts on the PPD scaffold. This enzyme, identified as CYP716A53v2 in P. ginseng and CYP6H in P. quinquefolius, is a protopanaxadiol 6-hydroxylase. shimadzu.com.cnfrontiersin.orgnih.gov It catalyzes the oxidation of protopanaxadiol at the C-6 position, yielding protopanaxatriol, the direct precursor to 3-keto-20(S)-protopanaxatriol. shimadzu.com.cnmdpi.comfrontiersin.org

Once the PPD and PPT aglycone scaffolds are formed, they are typically glycosylated by various glycosyltransferases to produce the diverse range of ginsenosides found in the plant. shimadzu.com.cnmdpi.com

Microbial Biotransformation of Ginsenosides to Protopanaxatriol and its Derivatives

Major ginsenosides as they exist in the Panax plant often have low bioavailability. nih.gov The transformation of these complex glycosides into more readily absorbable minor ginsenosides and their aglycones, including protopanaxatriol and its derivatives, is largely accomplished by microbial activity.

Role of Gut Microbiota in Sequential Deglycosylation

When consumed orally, major ginsenosides travel to the large intestine where they are metabolized by the gut microbiota. nih.govcore.ac.uk This microbial community possesses a wide array of glycosidase enzymes that sequentially cleave the sugar moieties from the ginsenoside core. nih.gov This process of deglycosylation is critical for enhancing the pharmacological activity of ginsenosides, as the smaller, deglycosylated metabolites are more easily absorbed into the bloodstream. nih.govnih.gov

Key bacterial genera involved in this biotransformation include Bacteroides, Eubacterium, Bifidobacterium, and Lactobacillus. nih.govcore.ac.uk The deglycosylation occurs in a stepwise manner, with different enzymes exhibiting specificity for different glycosidic linkages. For example, the biotransformation pathway for the protopanaxadiol-type ginsenoside Rb1 can proceed through different intermediates, such as ginsenoside Rd and F2, ultimately leading to Compound K (C-K). jmaps.inresearchgate.netkoreascience.kr Similarly, protopanaxatriol-type ginsenosides are hydrolyzed to release the aglycone protopanaxatriol (PPT). core.ac.uk

| Major Ginsenoside | Microbiota/Enzyme | Sequential Metabolites | Final Aglycone |

|---|---|---|---|

| Ginsenoside Rb1 (PPD-type) | Human Gut Microbiota, Schizophyllum commune | Ginsenoside Rd → Ginsenoside F2 | Compound K |

| Ginsenoside Rc (PPD-type) | Schizophyllum commune | Ginsenoside C-Mc1 → Ginsenoside C-Mc | Compound K (via further steps) |

| Ginsenoside Re (PPT-type) | β-Glycosidases (e.g., from Dictyoglomus) | Ginsenoside Rg1 → Ginsenoside F1 | Protopanaxatriol |

| Ginsenoside Rf (PPT-type) | Glycosidase (from Aspergillus niger) | Ginsenoside Rh1 | Protopanaxatriol |

Enzymatic Oxidation and Stereoselective Conversions to 3-keto Forms

The conversion of 20(S)-protopanaxatriol to its 3-keto derivative involves the specific oxidation of the hydroxyl group at the C-3 position. This reaction is catalyzed by a class of enzymes known as 3β-hydroxysteroid dehydrogenases (3β-HSDs). frontiersin.org These enzymes are pivotal in modifying the structure and bioactivity of steroid and triterpenoid (B12794562) compounds. frontiersin.org

A recent study successfully demonstrated the ketonization of the C-3 hydroxyl group of the ginsenoside Compound K (a PPD derivative) to form 3-oxo-C-K. frontiersin.org This was achieved using a novel recombinant 3β-HSD isolated from the bacterium Lactobacillus brevis. frontiersin.org This research provides a direct enzymatic basis for the formation of 3-keto derivatives from ginsenoside aglycones. The conversion of 20(S)-protopanaxatriol to 3-keto-20(S)-protopanaxatriol follows this same enzymatic principle.

Interestingly, the enzymatic oxidation of the protopanaxatriol scaffold is highly regioselective, depending on the specific microbe. While enzymes like 3β-HSD target the C-3 position, other microbial enzymes selectively oxidize different sites. For instance, the fungus Mucor spinosus transforms 20(S)-protopanaxatriol by dehydrogenating the C-12 hydroxyl group to produce 12-oxo-20(S)-protopanaxatriol, leaving the C-3 hydroxyl group untouched. jmaps.inresearchgate.net

Application of Microbial Enzymes in Biocatalytic Synthesis

The use of isolated microbial enzymes or whole-cell biotransformation is a powerful strategy for producing rare ginsenosides and their aglycones. This "green" biocatalytic approach offers high specificity and mild reaction conditions compared to chemical synthesis. nih.govresearchgate.net

Several microbial enzymes have been successfully applied in this context:

Glycosidases from Aspergillus niger have been used to convert the rare ginsenoside Rf completely into its aglycone, 20(S)-protopanaxatriol, through the intermediate Rh1. shimadzu.com.cnnih.gov

β-Glycosidases from the thermophilic bacterium Dictyoglomus turgidum have demonstrated the ability to completely hydrolyze all sugar moieties from protopanaxatriol-type ginsenosides found in Panax ginseng leaf extract, yielding pure protopanaxatriol. mdpi.com

Whole-cell fermentation with the edible mushroom Schizophyllum commune effectively transforms major PPD-type ginsenosides into a series of minor, more active compounds. researchgate.netkoreascience.kr

3β-Hydroxysteroid dehydrogenases (3β-HSDs) , as seen with Lactobacillus brevis, can be employed to specifically catalyze the oxidation of the C-3 hydroxyl group, providing a direct route to 3-keto derivatives. frontiersin.org

Heterologous Biosynthesis and Production in Engineered Systems

The low abundance of protopanaxatriol and its derivatives in nature has driven the development of heterologous biosynthesis platforms. By introducing the relevant biosynthetic genes into microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), these compounds can be produced through fermentation from simple carbon sources. mdpi.comnih.gov

The core strategy involves reconstructing the ginsenoside biosynthetic pathway in a microbial chassis. This includes expressing genes from Panax species, such as dammarenediol-II synthase (DS), protopanaxadiol synthase (PPDS), and protopanaxatriol synthase (PPTS).

Genetic Engineering for Enhanced Protopanaxatriol Production

To maximize the yield of protopanaxatriol in these engineered systems, various metabolic engineering strategies are employed. These techniques aim to increase the supply of precursors and cofactors while directing metabolic flux towards the target compound.

| Strategy | Description | Key Genes/Targets | Outcome |

|---|---|---|---|

| Upregulation of MVA Pathway | Overexpressing key enzymes in the native mevalonate pathway to boost the supply of the precursor 2,3-oxidosqualene. | tHMG1 (truncated HMG-CoA reductase) | Increased precursor pool for triterpenoid synthesis. nih.gov |

| Cofactor Engineering | Balancing the cellular redox state by increasing the availability of NADPH, a crucial cofactor for cytochrome P450 enzymes. | Overexpression of ALD6 (NADP-dependent aldehyde dehydrogenase). | Enhanced activity of P450s (PPDS, PPTS), leading to higher product titers. |

| Pathway Balancing | Expressing the heterologous enzymes (DS, PPDS, PPTS) and necessary reductases (e.g., CPR from Arabidopsis thaliana) to create an efficient synthetic pathway. | PgDS, PgPPDS, PgPPTS, AtCPR1. | Successful de novo synthesis of protopanaxatriol. Titers of up to 15.9 mg/L have been reported in engineered yeast. mdpi.comnih.gov |

| Organelle Engineering | Manipulating cellular compartments, such as peroxisomes, to serve as storage depots for the biosynthesized compounds, reducing cellular toxicity and improving yield. | Pex11p, Pex34p (Peroxins). nih.gov | Significantly increased production of protopanaxadiol, a principle applicable to protopanaxatriol. nih.gov |

Through these advanced genetic and metabolic engineering techniques, the production of the protopanaxatriol scaffold in microbial hosts has been achieved, paving the way for the potential synthesis of its derivatives, including 3-keto-20(S)-protopanaxatriol, in controlled bioreactor environments.

Challenges and Strategies for 3-keto-20(S)-Protopanaxatriol Yield Optimization

Optimizing the yield of 3-keto-20(S)-protopanaxatriol, primarily through biotransformation, presents several challenges. However, various strategies are being explored to overcome these hurdles and enhance production efficiency.

Challenges in Yield Optimization

A significant challenge lies in the low efficiency and specificity of the enzymes involved in the biotransformation process. The conversion of precursor ginsenosides to 3-keto-20(S)-protopanaxatriol often results in a mixture of various metabolites, leading to low yields of the desired product. nih.gov For example, the biotransformation of 20(S)-protopanaxatriol by Mucor spinosus produced numerous metabolic products, all in low yields. nih.gov

Another hurdle is the limited availability and high cost of the precursor ginsenosides. mdpi.com Extracting and purifying sufficient quantities of specific ginsenosides like Rg1 from Panax species to use as substrates for large-scale biotransformation can be economically unviable.

Furthermore, the complexity of microbial metabolic pathways can lead to the further conversion of the desired 3-keto-20(S)-protopanaxatriol into other byproducts, thereby reducing the final yield. The separation and purification of the target compound from a complex mixture of structurally similar ginsenosides and metabolites also pose a significant challenge. researchgate.net

Strategies for Yield Optimization

To address these challenges, several strategies are being implemented. One key approach is the use of synthetic biology and metabolic engineering in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. mdpi.comnih.gov This involves engineering these microorganisms to express specific enzymes, such as glycosidases and dehydrogenases, that can efficiently carry out the desired transformation steps. nih.govnih.gov

The heterologous expression of plant-derived enzymes, such as those from Panax ginseng, in microbial systems is a promising strategy. mdpi.com However, the functional expression of these enzymes, particularly cytochrome P450s, can be challenging and may require chaperone-assisted expression systems to ensure proper folding and activity. nih.gov

Process optimization in bioreactors is another critical strategy. This includes controlling parameters such as pH, temperature, and substrate concentration to maximize enzyme activity and product yield. For instance, optimizing these conditions for the biotransformation of rare ginsenoside Rf using glycosidase from Aspergillus niger resulted in a yield of 90.4%. mdpi.com

Furthermore, the development of efficient separation and purification techniques, such as the use of macroporous resins, is crucial for isolating 3-keto-20(S)-protopanaxatriol from the reaction mixture with high purity and recovery. researchgate.net

Below is a table summarizing the challenges and corresponding strategies for optimizing the yield of 3-keto-20(S)-Protopanaxatriol.

| Challenge | Strategy |

| Low enzyme efficiency and specificity | Enzyme engineering and screening for highly active and specific enzymes. |

| High cost and limited availability of precursors | Metabolic engineering of microorganisms to produce precursors from simple carbon sources. |

| Formation of multiple byproducts | Pathway engineering to block competing metabolic pathways and channel flux towards the desired product. |

| Difficulties in separation and purification | Development of advanced and efficient purification techniques like chromatography with specialized resins. |

| Functional expression of heterologous enzymes | Use of chaperone-assisted expression systems and codon optimization for the microbial host. |

| Suboptimal reaction conditions | Optimization of bioprocess parameters (pH, temperature, substrate feeding) in bioreactors. |

Chemical Synthesis and Derivatization Strategies for 3 Keto 20 S Protopanaxatriol Analogues

Semisynthetic Approaches from Naturally Occurring Precursors

The primary route to 3-keto-20(S)-protopanaxatriol and its analogues relies on the semisynthesis from abundant, naturally occurring ginsenosides (B1230088). These precursors, extracted from various Panax species, provide a readily available and structurally complex starting point for chemical modification. nih.govresearchgate.net

Protopanaxatriol-type saponins (B1172615), such as ginsenosides Re and Rg1, are commonly utilized as starting materials. d-nb.info The initial step in the synthesis of the target 3-keto compound involves the hydrolysis of the sugar moieties attached to the triterpene aglycone. This deglycosylation can be achieved through acidic or basic hydrolysis. d-nb.info For instance, the hydrolysis of protopanaxatriol (B1242838) type saponins can yield 20(S)-protopanaxatriol. d-nb.info

Once the aglycone, 20(S)-protopanaxatriol, is obtained, the subsequent key step is the selective oxidation of the hydroxyl group at the C-3 position to a ketone. This transformation is a critical maneuver in the synthesis of 3-keto-20(S)-protopanaxatriol.

A notable example of this semisynthetic approach involves the use of 20(S)-protopanaxadiol (PPD), a related dammarane-type triterpenoid (B12794562). mdpi.com Fungal transformation of PPD using Mucor spinosus has been shown to yield a variety of oxidized products, demonstrating the potential of biotransformation in generating structural diversity. mdpi.com While this specific example focuses on PPD, the principles of selective oxidation are applicable to the synthesis of 3-keto-20(S)-protopanaxatriol from its corresponding precursor.

Design and Synthesis of Novel Protopanaxatriol Derivatives with Modified 3-keto Functionality

The presence of the 3-keto group in 3-keto-20(S)-protopanaxatriol opens up a plethora of possibilities for further derivatization, allowing for the systematic exploration of structure-activity relationships. Modifications at this position can significantly influence the biological profile of the resulting analogues.

One common strategy involves the synthesis of heterocyclic ring-fused derivatives. For example, a series of heterocyclic ring-fused derivatives of 20(S)-protopanaxadiol (PPD) have been synthesized and evaluated for their biological activities. nih.gov While this research used PPD as the starting scaffold, the synthetic methodologies can be conceptually applied to 3-keto-20(S)-protopanaxatriol to generate novel A-ring modified analogues.

Another approach focuses on the introduction of different functional groups at or near the C-3 position. This can include the formation of oximes, hydrazones, or other nitrogen-containing derivatives from the 3-keto group. These modifications alter the polarity, steric bulk, and hydrogen-bonding capabilities of the molecule, which can lead to enhanced or altered biological activities.

Furthermore, the 3-keto functionality can serve as a handle for more complex transformations, such as the introduction of fluorine atoms or the construction of additional ring systems. These advanced synthetic strategies aim to create highly novel structures with potentially unique pharmacological properties. The synthesis of hupehenols from protopanaxadiol (B1677965) demonstrates the feasibility of significant structural modifications on the dammarane (B1241002) scaffold. researchgate.net

Chemoenzymatic Synthetic Routes for Stereospecific Modifications

Chemoenzymatic synthesis has emerged as a powerful tool for the stereospecific modification of complex natural products like protopanaxatriol derivatives. This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to achieve transformations that are often difficult or impossible to accomplish using purely chemical methods.

A key application of this strategy is the stereoselective reduction of the 3-keto group to regenerate a hydroxyl group with a specific stereochemistry (3α or 3β). Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes that can catalyze the stereospecific reduction of keto groups on steroid and triterpenoid scaffolds. rsc.orgresearchgate.net For instance, 3β-HSDs can modify the hydroxyl groups on steroids to their 3-oxo derivatives. researchgate.net Conversely, these enzymes can also catalyze the reverse reaction, the reduction of a 3-keto group, with high stereoselectivity.

The use of specific HSDHs allows for the controlled synthesis of either the 3α- or 3β-hydroxy epimer from a common 3-keto intermediate. This is particularly valuable for structure-activity relationship studies, as the stereochemistry of the C-3 hydroxyl group is often crucial for biological activity.

Enzymatic glycosylation is another powerful chemoenzymatic tool. Glycosyltransferases (GTs) can be used to attach sugar moieties to specific hydroxyl groups on the protopanaxatriol scaffold. nih.govacs.orgnih.gov By using a 3-keto-protopanaxatriol derivative as a substrate, it is possible to selectively glycosylate other hydroxyl groups on the molecule, such as those at C-6, C-12, or C-20, while the 3-position remains protected as a ketone. Subsequent stereoselective reduction of the 3-keto group can then yield a variety of novel glycosylated protopanaxatriol analogues with defined stereochemistry. For instance, UGT109A1 from Bacillus subtilis has been shown to glycosylate both the C3-OH and C12-OH positions of protopanaxatriol. nih.gov

The biotransformation of protopanaxatriol and its derivatives using whole-cell microbial cultures also represents a valuable chemoenzymatic approach. Microorganisms such as fungi can perform a range of stereospecific reactions, including hydroxylations, oxidations, and reductions, at various positions on the triterpenoid skeleton. mdpi.comacs.orgjst.go.jp For example, the fungus Mucor spinosus has been used for the biotransformation of 20(S)-protopanaxadiol, leading to several hydroxylated and oxidized metabolites. mdpi.com Similarly, Aspergillus niger can convert rare ginsenosides to 20(S)-protopanaxatriol. acs.org These microbial systems can be employed to generate novel analogues of 3-keto-20(S)-protopanaxatriol with unique stereochemical modifications.

Investigations into Molecular Mechanisms of Action Preclinical and in Vitro Models

Cellular Signaling Pathway Modulation

3k-PPT has been shown to modulate several key cellular signaling pathways, playing a crucial role in its anti-inflammatory and anti-cancer effects.

Regulation of Inflammatory Mediators

Preclinical studies have demonstrated that 20(S)-protopanaxatriol (PPT), a closely related compound, effectively reduces the release of inflammatory mediators. nih.govnih.gov In immunoglobulin E-mediated mast cell activation, PPT was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govkoreascience.kr This inhibition is crucial as iNOS and COX-2 are key enzymes in the production of nitric oxide and prostaglandins, respectively, which are potent inflammatory molecules. frontiersin.org

Furthermore, PPT has been observed to inactivate nuclear factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. nih.govnih.gov The inactivation of NF-κB by PPT contributes significantly to its anti-inflammatory properties by suppressing the production of a wide array of inflammatory cytokines and chemokines. nih.govfrontiersin.org

Crosstalk with Growth Factor and Survival Pathways

The anti-cancer activity of protopanaxatriol-type ginsenosides (B1230088) and their metabolites involves interference with critical cell survival and growth factor pathways. nih.gov Research on related compounds like 20(S)-protopanaxadiol (PPD) has shown potent inhibition of the PI3K/Akt signaling pathway, a central regulator of cell survival, proliferation, and growth. nih.govworldscientific.com Down-regulation of phosphorylated Akt leads to the suppression of downstream targets that promote cell survival. nih.govworldscientific.com

Additionally, studies on ginsenoside metabolites have indicated modulation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. thieme-connect.denih.gov These pathways are integral to cellular responses to a variety of stimuli and are often dysregulated in cancer. frontiersin.org While some ginsenosides have been shown to suppress the MAPK/ERK pathway, others can activate the JNK pathway, which can lead to apoptosis depending on the cellular context. thieme-connect.denih.govplos.org The intricate crosstalk between the PI3K/Akt and MAPK/ERK pathways is a critical area of investigation for understanding the full spectrum of 3k-PPT's activity. researchgate.net

Induction of Apoptosis and Cell Cycle Progression Arrest

A significant aspect of the anti-cancer potential of protopanaxatriol (B1242838) derivatives lies in their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells. nih.govthieme-connect.de

Mitochondrial-Mediated Apoptosis Induction

Studies on related protopanaxadiol (B1677965) compounds have revealed that they can trigger the mitochondrial-mediated apoptotic pathway. nih.govworldscientific.com This intrinsic pathway is initiated by the loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. nih.govworldscientific.comnih.gov The release of these factors is a critical commitment step towards apoptosis. researchgate.net

Caspase-Dependent and Independent Apoptotic Pathways

The induction of apoptosis by ginsenoside metabolites often involves both caspase-dependent and caspase-independent mechanisms. thieme-connect.de In the caspase-dependent pathway, the release of cytochrome c leads to the formation of the apoptosome and the activation of a cascade of cysteine proteases known as caspases, including initiator caspases (like caspase-9) and executioner caspases (like caspase-3). nih.govnih.govmedsci.org Activated caspases then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govmedsci.org

Evidence also points to the involvement of caspase-independent pathways. thieme-connect.decapes.gov.br In these instances, cell death can be mediated by factors such as AIF, which translocates to the nucleus and induces DNA fragmentation without the involvement of caspases. researchgate.netuc.pt The ability to induce apoptosis through multiple pathways suggests a robust mechanism to overcome potential resistance to conventional therapies that target a single apoptotic pathway.

Effects on Angiogenesis and Metastatic Processes in Cellular Systems

The ability of cancer cells to form new blood vessels (angiogenesis) and spread to distant sites (metastasis) are hallmarks of malignant tumors. Protopanaxatriol derivatives have shown potential in inhibiting these critical processes.

In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that 20(S)-protopanaxatriol exhibits anti-proliferative activity, which is a key aspect of inhibiting angiogenesis. psu.edu Furthermore, related ginsenosides have been found to downregulate the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.gov By suppressing angiogenesis, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow and metastasize.

The anti-metastatic effects of related compounds have been linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. nih.gov By inhibiting MMPs, these compounds can potentially prevent the breakdown of tissue barriers and the subsequent spread of cancer cells.

Immunomodulatory Research in Specific Cell Lines (e.g., mast cells, macrophages)

Following a comprehensive review of available scientific literature, no specific preclinical or in vitro research studies investigating the immunomodulatory effects of the compound 3-keto-20(S)-Protopanaxatriol on mast cells or macrophage cell lines have been identified.

While extensive research has been conducted on its structural analog, 20(S)-Protopanaxatriol (PPT), detailing its anti-inflammatory and immunomodulatory properties in these cell types, the introduction of a ketone group at the C-3 position creates a distinct chemical entity. caymanchem.comkoreascience.krnih.govnih.govnih.gov The biological activity of such derivatives can differ significantly from the parent compound. mdpi.comnih.gov

Current published data focuses on the immunomodulatory actions of other ginsenoside metabolites, but specific findings related to the 3-keto-20(S)-Protopanaxatriol variant are absent. mdpi.comresearchgate.net Therefore, detailed research findings and data tables on its specific interactions with mast cells and macrophages cannot be provided at this time.

Pharmacological Activities in Preclinical Models

Anti-Cancer Research in In Vitro and Animal Models

The potential of ginsenosides (B1230088), including protopanaxatriol (B1242838) derivatives, as anti-cancer agents has been a subject of extensive research. These compounds have demonstrated the ability to inhibit the growth of various cancer cells and tumors in both laboratory and animal studies. google.comnih.gov

Preclinical Studies on Tumor Growth Inhibition

In preclinical animal models, 20(S)-protopanaxadiol (PPD), a related compound, has shown significant anti-tumor effects. For instance, studies have demonstrated that PPD can inhibit the growth of prostate cancer xenografts in mice. researchgate.netoncotarget.com In one study, PPD treatment inhibited the growth of castration-resistant prostate cancer (CRPC) tumors by 53% and was associated with a decrease in serum prostate-specific antigen (PSA) levels. oncotarget.com This inhibition of tumor growth is often linked to the induction of apoptosis (programmed cell death) and the suppression of cell proliferation. oncotarget.com

Furthermore, research on HCT116 human colon cancer cells showed that PPD significantly inhibited tumor growth in athymic nude mice. frontiersin.org Similarly, in a study using a human endometrial cancer xenograft model, 20(S)-PPD inhibited tumor growth by as much as 18%. nih.gov The anti-tumor efficacy of 20(S)-PPD has also been observed in models of hepatocellular carcinoma, where its effects were enhanced by intermittent fasting. nih.gov

Interactive Data Table: Preclinical Tumor Growth Inhibition by Protopanaxatriol Analogs

| Compound | Cancer Model | Animal Model | Key Findings |

| 20(S)-protopanaxadiol (aPPD) | Castration-Resistant Prostate Cancer (C4-2 cells) | Nude Mice | Inhibited tumor growth by 53%; decreased serum PSA. oncotarget.com |

| 20(S)-protopanaxadiol (PPD) | Human Colon Cancer (HCT116 cells) | Athymic Nude Mice | Significantly inhibited xenograft tumor growth. frontiersin.org |

| 20(S)-protopanaxadiol (PPD) | Human Endometrial Cancer (HEC-1A cells) | Athymic Mice | Inhibited tumor growth by 18%. nih.gov |

| 20(S)-protopanaxadiol (PPD) | Hepatocellular Carcinoma (H22 cells) | Tumor-bearing mice | Intermittent fasting enhanced tumor growth inhibition. nih.gov |

Evaluation of Antiproliferative and Cytotoxic Effects in Diverse Cancer Cell Lines

The antiproliferative and cytotoxic effects of protopanaxatriol derivatives have been evaluated across a wide range of cancer cell lines. nih.govdovepress.com 20(S)-protopanaxadiol (PPD) has demonstrated potent anticancer properties in various cancer cell lines, including those of the breast, prostate, and leukemia. researchgate.net

Studies have shown that 20(S)-PPD inhibits the proliferation of human endometrial cancer cells (HEC-1A) in a dose-dependent manner. nih.gov The compound was also found to be cytotoxic to human breast cancer cells (MDA-MB-231). thieme-connect.de Furthermore, research has indicated that 25-OCH3-PPD, a derivative isolated from Panax notoginseng, significantly inhibited the proliferation of colon cancer cell lines (LS174, SW620, SW480) and a lung cancer cell line (A549). nih.gov The mechanisms underlying these effects often involve the induction of apoptosis and cell cycle arrest. frontiersin.orgnih.gov For example, in human endometrial cancer cells, 20(S)-PPD-induced cell death was mediated by a caspase-dependent apoptosis pathway. nih.gov

Interactive Data Table: Antiproliferative and Cytotoxic Effects of Protopanaxatriol Derivatives

| Compound | Cancer Cell Line(s) | Effect |

| 20(S)-protopanaxadiol (PPD) | Human Endometrial Cancer (HEC-1A) | Inhibited cell proliferation in a dose-dependent manner. nih.gov |

| 20(S)-protopanaxadiol (PPD) | Human Breast Cancer (MDA-MB-231) | Exhibited moderate cytotoxicity. thieme-connect.de |

| 25-OCH3-PPD | Colon Cancer (LS174, SW620, SW480), Lung Cancer (A549) | Significantly inhibited cell proliferation and induced apoptosis. nih.gov |

| 20(S)-protopanaxatriol (PPT) | Human Breast Cancer (MDA-MB-231) | Exhibited moderate cytotoxicity. thieme-connect.de |

Anti-inflammatory Research in Animal Models

Protopanaxatriol saponins (B1172615) (PTS) have been investigated for their anti-inflammatory properties in various animal models. mdpi.comtjnpr.orgresearchgate.net In a mouse model of ulcerative colitis, PTS demonstrated significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum. mdpi.com It also decreased the levels of myeloperoxidase (MPO) and nitric oxide (NO) in the colon, which are markers of inflammation. mdpi.com

Another study in a mouse model of atherosclerosis showed that while 20(S)-protopanaxadiol saponins (PDS) reduced atherosclerotic plaque formation, 20(S)-protopanaxatriol saponins (PTS) did not show the same effect. semanticscholar.org However, 20(S)-protopanaxatriol (PPT) itself has been shown to inhibit the release of inflammatory mediators like histamine (B1213489) and leukotrienes from mast cells, suggesting a role in allergic inflammatory responses. nih.gov

Metabolic Regulation Studies in Animal Models (e.g., modulation of gut microbiota, lipid metabolism)

The gut microbiota plays a crucial role in metabolic processes, including lipid metabolism. mdpi.comnih.gov Research suggests that ginseng and its metabolites can influence the gut microbiota, which in turn can impact host metabolism. frontiersin.orgmdpi.com

While direct studies on 3-keto-20(S)-Protopanaxatriol are limited, related compounds have shown effects on metabolic regulation. For instance, some studies have investigated the impact of ketogenic diets, which are high in fat, on gut microbiota and lipid metabolism in mice. nih.gov These studies indicate that such diets can alter the gut microbiota composition and lead to changes in glucose and lipid metabolism. nih.gov Protopanaxatriol saponins have been studied in the context of ulcerative colitis, where they were found to modulate metabolic pathways, including those related to amino acids and lipids, in mice. mdpi.com This suggests a potential for these compounds to influence metabolic regulation through various mechanisms, including interaction with the gut microbiota.

Neuroprotective Investigations in Preclinical Systems

Ginsenosides, including protopanaxatriol derivatives, have been explored for their neuroprotective potential. mdpi.com 20(S)-protopanaxatriol (PPT) has demonstrated beneficial effects in the central nervous system. For example, it has shown neuroprotective effects in a mouse model of scopolamine-induced cognitive deficits. mdpi.com

Furthermore, the metabolite 20(S)-protopanaxadiol (PPD) has been shown to have neuroprotective effects against glutamate-induced mitochondrial dysfunction in PC12 cells, a common in vitro model for neuronal studies. nih.govnih.gov PPD was found to protect neuronal cells from excitotoxicity by reducing oxidative stress and inhibiting mitochondrial damage. nih.gov These findings suggest that protopanaxatriol and its metabolites could be promising agents for protecting against neuronal damage. nih.gov

Structure Activity Relationship Sar Studies of Protopanaxatriol and Its 3 Keto Derivatives

Significance of the 3-keto Group in Modulating Biological Activity

The presence of a ketone at the C-3 position can influence how the compound binds to cellular receptors, potentially leading to the development of new drugs for various diseases. mdpi.com The structural alteration from a hydroxyl group to a keto group at this position is a key focus in the study of steroid biochemistry and pharmacology. mdpi.com Research on various ketosteroids has demonstrated that the position of the ketone group is a major determinant of their biological effects. mdpi.com

Stereochemical Influences (e.g., 20(S) vs. 20(R) configurations) on Efficacy

The stereochemistry at the C-20 position of the side chain in protopanaxatriol (B1242838) derivatives is a critical determinant of their pharmacological efficacy. The spatial arrangement of the hydroxyl group as either 20(S) or 20(R) leads to significant differences in biological activity.

Molecular docking studies have revealed that the stereostructure of the C-20 hydroxyl group has a notable impact on hydrogen bonding and hydrophobic interactions with target proteins. nih.gov For instance, while 20(R)-ginsenosides can form a hydrogen bond with the amino acid His524 in the human estrogen receptor α-ligand-binding domain (hERα-LBD), this interaction is not observed with 20(S)-ginsenosides. nih.gov The higher binding affinities of 20(S)-ginsenosides to this receptor are thought to be due to an increased number of hydrophobic contacts. nih.gov

The differential activities of 20(S) and 20(R) epimers are not limited to receptor binding. For example, 20(S)-ginsenoside Rg3 is a more potent inhibitor of neuronal Na+ channel currents compared to its 20(R) counterpart, a difference attributed to the better geometric alignment of the C-20 hydroxyl group of the (S)-isomer with the hydroxyl acceptor group in the ion channel. researchgate.net Conversely, 20(R)-Rg3 has demonstrated more potent adjuvant activity in stimulating an immune response than 20(S)-Rg3. nih.gov Similarly, 20(R)-Rg2 was found to be more effective than 20(S)-Rg2 in improving cortical neuron vitality after oxygen-glucose deprivation/reperfusion injury. nih.gov

These findings underscore the stereospecificity of the biological actions of protopanaxatriol derivatives, where the configuration at the C-20 carbon dictates the interaction with biological targets and the resulting pharmacological response.

Table 1: Comparison of Biological Activities of 20(S) and 20(R) Isomers

| Compound/Isomer | Target/Activity | Observation | Reference(s) |

| 20(S)-Ginsenosides | hERα-LBD Binding | Higher affinity due to more hydrophobic contacts | nih.gov |

| 20(R)-Ginsenosides | hERα-LBD Binding | Forms hydrogen bond with His524 | nih.gov |

| 20(S)-Ginsenoside Rg3 | Neuronal Na+ Channels | More potent inhibitor | researchgate.net |

| 20(R)-Ginsenoside Rg3 | Immune Response | More potent adjuvant activity | nih.gov |

| 20(R)-Ginsenoside Rg2 | Neuroprotection | Stronger effect on improving neuron vitality | nih.gov |

| 20(S)-Ginsenoside Rh2 | Anticancer | Inhibited proliferation of prostate cancer cells | nih.gov |

| 20(R)-Ginsenoside Rh2 | Anticancer | No effect on proliferation of prostate cancer cells | nih.gov |

Impact of Hydroxyl Group Positions and Side Chain Modifications

The position of hydroxyl groups on the protopanaxatriol steroid backbone significantly influences its biological activities. A key structural difference between protopanaxatriol (PPT) and protopanaxadiol (B1677965) (PPD) is the presence of a hydroxyl group at the C-6 position in PPT. koreamed.org This C-6 hydroxyl group has been shown to negatively impact antiproliferative potential when comparing PPT to PPD. nih.gov However, this same hydroxyl group is crucial for other activities, such as the inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated ion currents. koreamed.org

The C-3 hydroxyl group is also important, playing a role in the interaction with the human estrogen receptor α-ligand-binding domain (hERα-LBD) by forming a hydrogen bond with Glu353. nih.gov The presence of the C-6 hydroxyl in PPT, however, can create steric hindrance, potentially reducing its binding potency to this receptor compared to PPD. nih.gov

Modifications to the side chain of the protopanaxatriol structure also lead to altered biological effects. For example, in ocotillol-type saponins (B1172615), which feature a furan (B31954) ring in the side chain, modifications to this ring and at the C-24 position can significantly change their antibacterial activity. semanticscholar.org Studies on ocotillol-type derivatives have shown that the stereoconfiguration at C-24 affects their transmembrane permeability and interaction with P-glycoprotein. nih.gov

Table 2: Influence of Hydroxyl Group Position on Biological Activity

| Compound Type | Hydroxyl Group Position | Effect on Activity | Reference(s) |

| Protopanaxatriol (PPT) | C-6 | Negative impact on antiproliferative potential | nih.gov |

| Protopanaxatriol (PPT) | C-6 | Key for inhibition of NMDA receptor currents | koreamed.org |

| Protopanaxatriol (PPT) | C-6 | Can cause steric hindrance, reducing binding to hERα-LBD | nih.gov |

| Protopanaxadiol/Protopanaxatriol | C-3 | Important for hydrogen bonding with hERα-LBD | nih.gov |

Role of Glycosylation Patterns and Sugar Moieties on Pharmacological Properties

The type, number, and position of sugar moieties attached to the protopanaxatriol aglycone are critical determinants of the pharmacological properties of the resulting ginsenosides (B1230088). koreascience.krmdpi.comnih.gov Glycosylation enhances the water solubility and stability of these compounds. nih.gov

The biological activity of ginsenosides is often inversely correlated with the number of sugar moieties. frontiersin.org In many cases, the deglycosylated aglycones, such as 20(S)-protopanaxatriol, exhibit stronger biological activity. nih.govnih.gov For instance, protopanaxatriol saponins are considered prodrugs that are metabolized in the digestive tract to the more active end metabolite, 20(S)-protopanaxatriol (also referred to as M4). nih.gov This metabolite has been shown to strongly inhibit corticosteroid production. nih.gov

The position of the sugar chains also plays a significant role. Protopanaxatriol-type ginsenosides typically have sugar moieties attached at the C-6 and/or C-20 positions. mdpi.com This glycosylation pattern distinguishes them from protopanaxadiol-type ginsenosides, which are glycosylated at the C-3 and/or C-20 positions. mdpi.com This difference in glycosylation can affect their interaction with various biological targets. For example, PPD-type ginsenosides have been shown to be more potent inhibitors of Na+/K+-ATPase activity than PPT-type ginsenosides, suggesting that sugar moieties at the C-6 position may interfere with binding to this enzyme. frontiersin.org Conversely, the PPT-type ginsenoside fraction has demonstrated higher antifungal activity compared to the PPD-type fraction. frontiersin.org

The type of sugar in the glycosyl chain can also influence activity. Structure-activity relationship studies of various protopanaxatriol-type saponins have indicated that the type of glucosyl group can affect their hemolytic activities and adjuvant potentials on the immune system. nih.gov

Table 3: Impact of Glycosylation on Pharmacological Properties

| Ginsenoside Type | Glycosylation Characteristic | Effect on Pharmacological Property | Reference(s) |

| Protopanaxatriol-type | Deglycosylation to 20(S)-protopanaxatriol | Increased inhibitory activity on corticosteroid production | nih.gov |

| General Ginsenosides | Increased number of sugar moieties | Generally decreased antifungal activity | frontiersin.org |

| Protopanaxadiol-type | Sugar moieties at C-3 | More potent inhibition of Na+/K+-ATPase | frontiersin.org |

| Protopanaxatriol-type | Sugar moieties at C-6 | Higher antifungal activity | frontiersin.org |

| Protopanaxatriol-type | Type of glucosyl group | Affects hemolytic and immune-adjuvant activities | nih.gov |

Pharmacokinetic and Metabolic Fate Studies in Preclinical Models

Absorption and Distribution Profiles in Animal Systems

The oral bioavailability of protopanaxatriol (B1242838) (PPT), a related compound to 3-keto-20(S)-protopanaxatriol, is relatively low in rats, estimated to be around 3.7%. wikipedia.org Following oral administration, the parent ginsenosides (B1230088), which are precursors to these metabolites, are largely not absorbed in their original form due to their high molecular weight and hydrophilicity. nih.govmdpi.com Instead, they undergo metabolic transformation in the gastrointestinal tract before absorption. nih.gov

Once absorbed, the distribution of these compounds is investigated through various animal models. For instance, studies on 20(S)-protopanaxadiol (PPD), a similar ginsenoside aglycone, in rats and dogs revealed a high plasma protein binding rate and relatively even distribution throughout the body. nih.gov In preclinical cancer models using mice, the distribution of these compounds to target tissues like tumors is a key area of investigation. mdpi.comresearchgate.net

Table 1: Pharmacokinetic Parameters of Protopanaxatriol (PPT) in Rats

| Parameter | Value | Reference |

|---|---|---|

| Oral Bioavailability | ~3.7% | wikipedia.org |

| Half-life | 0.80 hours | wikipedia.org |

Data derived from a study administering a PPD-PPT mixture.

Hepatic Metabolism and Specific Enzyme Involvement (e.g., Cytochrome P450 isoforms)

The liver plays a crucial role in the metabolism of protopanaxatriol-type ginsenosides. Studies using human and rat liver microsomes have identified oxygenation as the primary metabolic pathway. nih.govshimadzu.com.cn This process primarily occurs on the C20 aliphatic branch chain of the molecule. nih.govshimadzu.com.cn

The cytochrome P450 (CYP) family of enzymes is heavily involved in this hepatic metabolism. Specifically, CYP3A4 has been identified as the predominant isozyme responsible for the oxygenation of PPT ginsenosides. nih.govshimadzu.com.cn To a much lesser extent, CYP3A5 also shows some catalytic activity. shimadzu.com.cn The rate of metabolism by these enzymes is influenced by the structure of the ginsenoside, with factors like glycosyl substitution at the C20 hydroxy group impacting their clearance. nih.govshimadzu.com.cn For example, the intrinsic clearance of these compounds in hepatic microsomes generally follows the order: Rf ≤ Rg2 < Rh1 < PPT. shimadzu.com.cn

Table 2: Enzyme Kinetics of PPT-type Ginsenosides in Human Recombinant CYP3A4

| Compound | Vmax (pmol/min/pmol protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | Reference |

|---|---|---|---|---|

| PPT | 92.6 | 10.5 | 8.82 | shimadzu.com.cn |

| Rh1 | 45.2 | 12.3 | 3.67 | shimadzu.com.cn |

| Rg2 | 21.7 | 45.8 | 0.47 | shimadzu.com.cn |

| Rf | 18.5 | 55.6 | 0.33 | shimadzu.com.cn |

Excretion Pathways and Enterohepatic Recirculation in Preclinical Species

Following metabolism, 3-keto-20(S)-protopanaxatriol and its related metabolites are eliminated from the body through various excretion pathways. Studies on the closely related compound PPD in rats and dogs have shown that metabolites are primarily excreted through feces and urine. nih.gov The significant excretion in feces suggests the involvement of biliary excretion.

Influence of Gut Microbiota on Metabolite Formation and Bioavailability in Preclinical Contexts

The gut microbiota plays a pivotal role in the metabolism and bioavailability of ginsenosides, including the precursors to 3-keto-20(S)-protopanaxatriol. frontiersin.orgresearchgate.netnih.gov Orally administered ginsenosides, which are often hydrophilic, are poorly absorbed in their intact form. frontiersin.org Intestinal bacteria produce various enzymes, such as β-glucosidases, that hydrolyze the sugar moieties of these ginsenosides. nih.govfrontiersin.org This deglycosylation process transforms them into more hydrophobic, absorbable, and often more bioactive metabolites, such as protopanaxatriol (PPT). nih.gov

This biotransformation is crucial for the pharmacological activity of ginseng, as the metabolites produced by gut microbiota often exhibit stronger biological effects than the parent ginsenosides. nih.gov The composition of an individual's gut microbiota can significantly influence the metabolic profile of ginsenosides, leading to inter-individual variations in efficacy. frontiersin.orgresearchgate.net Key bacteria involved in this process include those from the genera Bifidobacterium, Bacteroides, and Eubacterium. frontiersin.orgjst.go.jp The interaction is bidirectional, as ginseng and its components can also modulate the composition of the gut microbiota. frontiersin.orgfrontiersin.org

Analytical Challenges in Quantifying 3-keto-20(S)-Protopanaxatriol in Biological Matrices for Pharmacokinetic Analysis

Quantifying 3-keto-20(S)-protopanaxatriol and its related compounds in biological matrices like plasma, urine, and tissues presents several analytical challenges. The low bioavailability and rapid metabolism of these compounds often result in very low concentrations in biological samples. frontiersin.orgresearchgate.net

A significant challenge arises from the chemical structure of these compounds. The lack of easily ionizable centers and the presence of multiple hydroxyl groups can lead to poor response in mass spectrometry and in-source fragmentation, making highly sensitive detection difficult. nih.gov To overcome this, various analytical techniques have been developed. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used method. nih.govnih.gov Strategies to improve ionization and sensitivity include the use of chemical derivatization or the formation of adducts, such as lithium adducts, which can stabilize the molecule during ionization. researchgate.net The development of robust and validated bioanalytical methods is crucial for accurate pharmacokinetic analysis and understanding the in vivo fate of these compounds. nih.govnih.gov

Advanced Analytical Methodologies for Research and Quantification of 3 Keto 20 S Protopanaxatriol

Liquid Chromatography Techniques (e.g., HPLC, UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for the separation and quantification of ginsenosides (B1230088), including protopanaxatriol (B1242838) (PPT) type compounds like 3-keto-20(S)-protopanaxatriol. nih.gov These methods offer high resolution and sensitivity, enabling the separation of structurally similar saponins (B1172615) from complex plant extracts.

High-Performance Liquid Chromatography (HPLC): HPLC methods have been extensively developed for the simultaneous determination of various ginsenosides. nih.gov For the analysis of PPT-type saponins, reversed-phase columns, such as C18, are most commonly used. mdpi.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (like water or a phosphate (B84403) buffer) and an organic solvent, most frequently acetonitrile. mdpi.comnih.gov Detection is often performed using a UV detector at low wavelengths, typically around 196-203 nm, as ginsenosides lack strong chromophores. nih.gov The retention time of 3-keto-20(S)-protopanaxatriol would be distinct under specific chromatographic conditions, allowing for its identification and quantification relative to a reference standard. Research on various Panax species has successfully used HPLC to profile both protopanaxadiol-type and protopanaxatriol-type saponins in different plant tissues. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically <2 µm). nih.gov This enhanced separation power is particularly valuable for resolving complex mixtures of ginsenoside isomers. mdpi.com UPLC systems, coupled with various detectors, are frequently used for the analysis of ginsenoside metabolites and derivatives in biological and plant matrices. nih.govresearchgate.net The fundamental principles of separation are similar to HPLC, involving reversed-phase chromatography with acetonitrile-water mobile phases, but with much higher operating pressures.

A summary of typical liquid chromatography conditions applicable for the analysis of 3-keto-20(S)-protopanaxatriol, based on methods for related compounds, is presented below.

Table 1: Typical Liquid Chromatography Parameters for Protopanaxatriol-Type Compounds

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) researchgate.net |

| Mobile Phase | A: Water or Phosphate BufferB: Acetonitrile mdpi.comnih.gov | A: 0.5% Formic Acid in WaterB: Acetonitrile researchgate.net |

| Elution | Gradient | Gradient |

| Flow Rate | ~1.0 mL/min | ~0.3 mL/min researchgate.net |

| Detection | UV (196-203 nm) nih.gov | MS/MS Detector researchgate.net |

| Column Temp. | 30 °C | 30 °C researchgate.net |

Mass Spectrometry-Based Methods (e.g., LC-MS/MS) for Detection and Quantification in Complex Biological Samples

For the detection and quantification of 3-keto-20(S)-protopanaxatriol in complex biological samples such as plasma, urine, or tissue homogenates, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique provides unparalleled sensitivity and specificity, allowing for the measurement of trace amounts of the analyte even in the presence of numerous interfering substances.

The process involves introducing the eluent from the LC system into a mass spectrometer. The compound is ionized, typically using electrospray ionization (ESI), and the resulting ion is selected and fragmented. For 3-keto-20(S)-protopanaxatriol, which has a molecular formula of C₃₀H₅₀O₄ and a calculated mass of approximately 474.37 g/mol , the protonated molecule [M+H]⁺ would be expected at m/z 475.38 in positive ion mode. nih.gov In contrast, its parent compound, 20(S)-protopanaxatriol (PPT), is detected at m/z 475, reflecting its C₃₀H₅₂O₄ structure. acs.org

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., m/z 475.38) is isolated and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity. For the closely related aglycone PPT, characteristic fragment ions resulting from dehydration are observed. acs.org A similar fragmentation pattern would be expected for 3-keto-20(S)-protopanaxatriol. The selection of a specific precursor-to-product ion transition allows for highly selective quantification, minimizing interference from the biological matrix. nih.gov

Sample preparation is a critical step and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove proteins and other interfering components from the biological sample before injection into the LC-MS/MS system. nih.govcapes.gov.br

Table 2: Mass Spectrometry Parameters for Protopanaxatriol Aglycones

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often in positive or negative mode. mdpi.comnih.gov |

| Precursor Ion [M+H]⁺ | For 3-keto-20(S)-protopanaxatriol: ~m/z 475.38For 20(S)-protopanaxatriol (PPT): m/z 475 acs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) nih.govcapes.gov.br |

Challenges and Future Directions in 3 Keto 20 S Protopanaxatriol Research

Further Elucidation of Specific Molecular Targets and Mechanisms of Action

A significant challenge in the study of 3-keto-20(S)-protopanaxatriol lies in the precise identification of its molecular targets and the elucidation of its mechanisms of action. Research on its parent compound, 20(S)-protopanaxatriol, has shown that it can interact with several nuclear receptors, including the glucocorticoid receptor (GR) and estrogen receptor (ER), and act as an inhibitor of Liver X receptor α (LXRα). mdpi.commedchemexpress.com These interactions are crucial for its observed biological effects.

The presence of a ketone group at the C-3 position in 3-keto-20(S)-protopanaxatriol is expected to significantly alter its binding affinity and selectivity for these and other potential protein targets. mdpi.com The 3-keto group can influence the molecule's shape, polarity, and ability to form hydrogen bonds, thereby modulating its interaction with the ligand-binding domains of receptors. mdpi.com Future research should, therefore, focus on comprehensive screening assays to identify the specific molecular targets of 3-keto-20(S)-protopanaxatriol. Techniques such as affinity chromatography, proteomics-based approaches, and computational molecular docking studies will be instrumental in this endeavor. Understanding these interactions at a molecular level is paramount for explaining its pharmacological profile and for the rational design of more potent and selective analogs.

Development of Advanced Synthetic and Biotransformation Methodologies for Scalable Production

The limited natural abundance of 3-keto-20(S)-protopanaxatriol, which has been identified in the seeds of Panax ginseng, necessitates the development of efficient and scalable production methods. nih.gov Chemical synthesis and biotransformation represent two promising avenues for achieving this.

Chemical Synthesis: The synthesis of 3-keto-20(S)-protopanaxatriol can likely be achieved through the oxidation of the 3β-hydroxyl group of 20(S)-protopanaxatriol. A synthetic route to prepare 20(S)-protopanaxadiol via a 3-keto-derivative has been reported, suggesting the feasibility of this approach. koreascience.krresearchgate.net Future efforts should focus on optimizing reaction conditions to ensure high yield and purity, while also exploring stereoselective synthesis methods to control the configuration at other chiral centers.

Biotransformation: Microbial biotransformation offers an attractive "green" alternative for the production of 3-keto-20(S)-protopanaxatriol. This method utilizes microorganisms or their enzymes to carry out specific chemical modifications on a substrate. For instance, the microbial transformation of ginsenoside Rb1 by Paecilomyces bainier sp. 229 has been shown to produce a 3-keto derivative of compound K, a structurally related protopanaxadiol (B1677965). nih.govkoreascience.kr More directly, the biotransformation of 20(S)-protopanaxatriol using cell suspension cultures of Aspergillus niger AS3.1858 has been reported to yield two steroids that exhibit anticancer activity. mdpi.com Similarly, the fungus Mucor spinosus has been used to transform 20(S)-protopanaxatriol into various novel compounds.

Future research should focus on identifying and engineering specific microbial strains or enzymes with high efficiency and selectivity for the oxidation of the C-3 hydroxyl group of 20(S)-protopanaxatriol. The development of fermentation and downstream processing techniques will be crucial for achieving scalable and cost-effective production.

Exploration of Novel Therapeutic Applications and Potentiating Strategies in Preclinical Models

Preliminary evidence suggests that 3-keto-20(S)-protopanaxatriol possesses promising therapeutic potential, particularly in the realm of oncology. The two steroid metabolites produced from the microbial transformation of 20(S)-protopanaxatriol by Aspergillus niger AS3.1858 demonstrated anticancer activity against a panel of human cancer cell lines, including Du-145 (prostate), Hela (cervical), K562 (leukemia), HepG2 (liver), and MCF-7 (breast). mdpi.com

This initial finding opens the door for more extensive preclinical investigations. Future studies should aim to:

Confirm and expand upon the anticancer activity: Evaluate the efficacy of purified 3-keto-20(S)-protopanaxatriol in a wider range of cancer cell lines and in animal models of cancer.

Investigate other therapeutic areas: Given the diverse pharmacological activities of ginsenosides (B1230088), it is plausible that 3-keto-20(S)-protopanaxatriol may have applications in other areas, such as neuroprotection, anti-inflammation, and metabolic diseases. caymanchem.comnih.gov For example, its parent compound, 20(S)-protopanaxatriol, has been shown to inhibit inflammatory mediators like iNOS and COX-2. nih.gov

Explore potentiating strategies: Investigate the potential of 3-keto-20(S)-protopanaxatriol to act synergistically with existing chemotherapeutic agents to enhance their efficacy or overcome drug resistance.

The following table summarizes the reported anticancer activity of the metabolites from the biotransformation of 20(S)-protopanaxatriol:

| Cell Line | Cancer Type | Activity |

| Du-145 | Prostate Cancer | Exhibited anticancer activity |

| Hela | Cervical Cancer | Exhibited anticancer activity |

| K562 | Leukemia | Exhibited anticancer activity |

| K562/ADR | Adriamycin-resistant Leukemia | Exhibited anticancer activity |

| SH-SY5Y | Neuroblastoma | Exhibited anticancer activity |

| HepG2 | Liver Cancer | Exhibited anticancer activity |

| MCF-7 | Breast Cancer | Exhibited anticancer activity |

Comprehensive Structure-Activity Relationship Studies for Lead Optimization

Understanding the structure-activity relationship (SAR) is fundamental for optimizing the therapeutic potential of a lead compound. For 3-keto-20(S)-protopanaxatriol, SAR studies will be crucial for designing new derivatives with improved potency, selectivity, and pharmacokinetic properties.

The introduction of the 3-keto group is a key structural modification. The biological activity of ketosteroids can be significantly influenced by the position of the ketone group, as it affects the molecule's interaction with biological targets. mdpi.com Studies on other ginsenosides have highlighted the importance of the substitution pattern on the dammarane (B1241002) skeleton. For instance, the presence and position of hydroxyl and glycosyl groups can dramatically alter the pharmacological activity. mdpi.comnih.gov

Future SAR studies should systematically explore the following aspects:

Modification of the ketone group: Investigating the effects of reducing the ketone back to a hydroxyl group with different stereochemistry (3α vs. 3β) or converting it to other functional groups.

Modifications at other positions: Exploring the impact of substitutions at other positions of the steroid nucleus and the side chain, such as the C-6, C-12, and C-20 positions.

Computational modeling: Employing in silico methods to predict the binding of designed analogs to target proteins and to guide the synthesis of the most promising candidates.

A comprehensive SAR study will provide a roadmap for the rational design of novel 3-keto-20(S)-protopanaxatriol-based therapeutic agents with enhanced efficacy and a more favorable pharmacological profile.

Q & A

Basic Research Questions

Q. How can 3-keto-20(S)-Protopanaxatriol be distinguished from its non-keto analogs like 20(S)-Protopanaxatriol in analytical workflows?

- Methodology : Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) to differentiate structural features. For example, the keto group at C-3 in 3-keto-20(S)-Protopanaxatriol alters retention times and fragmentation patterns compared to hydroxylated analogs. A validated method for 20(S)-Protopanaxatriol uses an Inertsil C18 column (4.6 × 250 mm, 5 μm) with a gradient of acetonitrile and formic acid (1.0 mL/min flow rate) . LC-MS can confirm the molecular ion [M+H]+ at m/z 477.73 for 20(S)-Protopanaxatriol versus m/z 475.71 for the keto derivative .

Q. What are the recommended storage conditions to maintain 3-keto-20(S)-Protopanaxatriol stability in laboratory settings?

- Methodology : Store the compound at -20°C in airtight, light-protected containers with desiccants to prevent oxidation or hygroscopic degradation. For related compounds like 20(S)-Protopanaxatriol, studies recommend refrigeration (2–8°C) and avoidance of humidity . Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 1 month) can empirically determine shelf life .

Q. What in vitro assays are suitable for preliminary screening of 3-keto-20(S)-Protopanaxatriol’s biological activity?

- Methodology : Use cell-based models such as RAW 264.7 macrophages for anti-inflammatory assays (e.g., LPS-induced NO, TNF-α, or IL-6 suppression) . For metabolic activity, hepatocyte models (e.g., HepG2 cells) can assess lipid accumulation or glucose uptake. ELISA kits validated for protopanaxatriol-type compounds (e.g., anti-Ginsenoside Re monoclonal antibodies) enable quantitative analysis .

Advanced Research Questions

Q. How can researchers address contradictory data on the anti-inflammatory mechanisms of 3-keto-20(S)-Protopanaxatriol versus its parent compounds?

- Methodology : Conduct comparative dose-response studies using isoform-specific inhibitors. For example, 20(S)-Protopanaxatriol inhibits NF-κB nuclear translocation in macrophages , while the keto derivative’s mechanism may involve direct NLRP3 inflammasome modulation . Transcriptomic profiling (RNA-seq) or phosphoproteomics can identify unique signaling pathways. Validate findings with knockout cell lines (e.g., NLRP3-/- macrophages) .

Q. What synthetic strategies are effective for introducing the 3-keto group into the protopanaxatriol scaffold?

- Methodology : Selective oxidation of the C-3 hydroxyl group in 20(S)-Protopanaxatriol using Jones reagent (CrO3/H2SO4) or enzymatic methods (e.g., microbial hydroxylases from Absidia corymbifera) . Purify intermediates via silica gel chromatography and confirm structures via NMR (e.g., disappearance of C-3 proton signal at δ 3.2 ppm and emergence of a carbonyl peak at ~210 ppm in 13C NMR) .

Q. How does 3-keto-20(S)-Protopanaxatriol interact with glucocorticoid receptors (GR) or estrogen receptors (ER) in endothelial cells?

- Methodology : Perform receptor-binding assays (competitive displacement with radiolabeled ligands like [3H]-dexamethasone for GR) . Use CRISPR-edited endothelial cells (e.g., GR-knockout HUVECs) to isolate receptor-specific effects. Molecular docking studies can predict binding affinities to GR/ER ligand-binding domains .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of 3-keto-20(S)-Protopanaxatriol?

- Methodology : Administer the compound orally or intravenously in rodents and collect plasma/tissue samples at timed intervals. LC-MS/MS quantifies bioavailability and metabolites. For metabolic diseases like MAFLD, use high-fat diet-induced murine models and assess hepatic NLRP3 inflammasome activity via Western blot .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported bioactivities between 3-keto-20(S)-Protopanaxatriol and its analogs?

- Methodology : Replicate studies using standardized compound batches (≥98% purity by HPLC ). Cross-validate assays in multiple cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) and control for solvent effects (e.g., DMSO ≤0.1% v/v). Publish raw data and analytical certificates (COA) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.